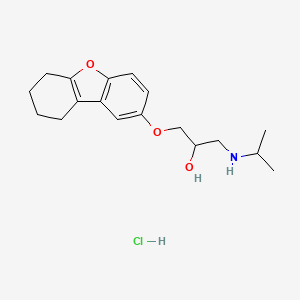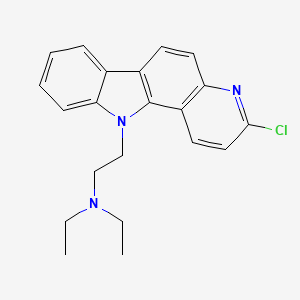![molecular formula C22H35NO6 B15191272 2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both amino and hydroxyl functional groups, as well as a conjugated triene system. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
For the preparation of 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, a multi-step synthetic route is employedThe final step involves the addition of the prop-1-enyl group through a Heck coupling reaction .
Industrial Production Methods: Industrial production of these compounds often involves large-scale batch or continuous flow processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures .
化学反应分析
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is known for its reactivity in Diels-Alder reactions, where it acts as a diene. This compound also participates in electrophilic addition reactions due to the presence of the conjugated triene system .
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols, depending on the specific reaction conditions and reagents used . For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the major products are typically cycloaddition adducts and substituted oxolanes .
科学研究应用
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the field of chemistry as a building block for the synthesis of surfactants and emulsifiers. In biology and medicine, it serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds . Its ability to form stable complexes with metal ions makes it valuable in industrial applications, such as in the formulation of metalworking fluids and corrosion inhibitors .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione has significant applications in organic synthesis, particularly in the development of new materials and polymers. Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals .
作用机制
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its hydroxyl groups can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments .
For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the mechanism of action is largely dictated by its conjugated triene system, which allows it to participate in pericyclic reactions, such as the Diels-Alder reaction. This compound can also undergo electrophilic addition reactions, leading to the formation of various adducts .
相似化合物的比较
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine, both of which share similar structural features and reactivity profiles. 2-[bis(2-hydroxyethyl)amino]ethanol is unique in its ability to form more stable complexes with metal ions, making it more suitable for certain industrial applications .
In comparison to other oxolane derivatives, 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione stands out due to its conjugated triene system, which imparts unique reactivity and versatility in organic synthesis. Similar compounds include 2,5-dimethylfuran and 2,5-dihydrofuran, both of which lack the extended conjugation and, consequently, the same level of reactivity .
属性
分子式 |
C22H35NO6 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3.C6H15NO3/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;8-4-1-7(2-5-9)3-6-10/h5-10,13-14H,1-4H3;8-10H,1-6H2/b8-5+,9-6+,10-7+,12-11-; |
InChI 键 |
KPDOEGWEANSJDG-RWZOWGHDSA-N |
手性 SMILES |
C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C(CO)N(CCO)CCO |
规范 SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


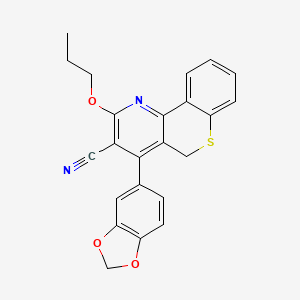
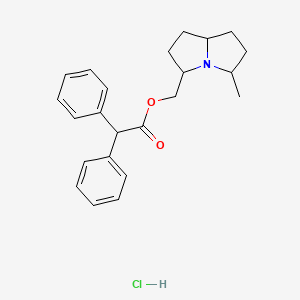
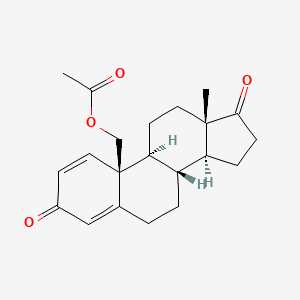
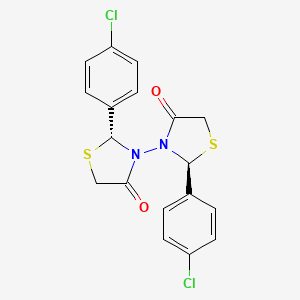
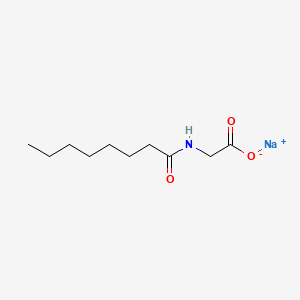
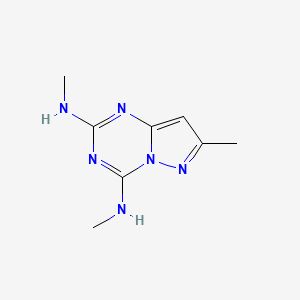
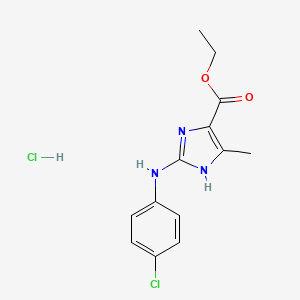
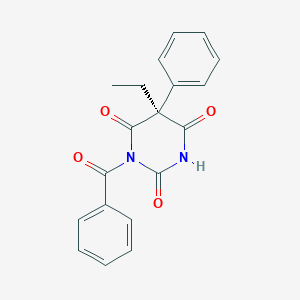


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
